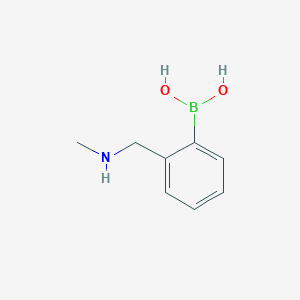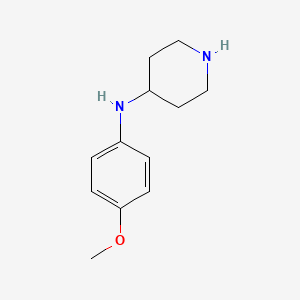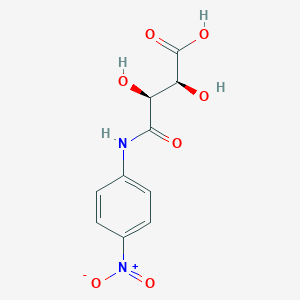
(2-((Methylamino)methyl)phenyl)boronsäure
Übersicht
Beschreibung
“(2-((Methylamino)methyl)phenyl)boronic acid” is a chemical compound with the molecular formula C8H12BNO2 . It has an average mass of 164.997 Da and a mono-isotopic mass of 165.096115 Da .
Synthesis Analysis
The synthesis of “(2-((Methylamino)methyl)phenyl)boronic acid” can be achieved from 2-Formylbenzeneboronic acid and Methylamine . It is also used in Suzuki–Miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .Molecular Structure Analysis
The molecular structure of “(2-((Methylamino)methyl)phenyl)boronic acid” consists of a phenyl ring with a boronic acid group and a methylamino methyl group attached to it .Chemical Reactions Analysis
“(2-((Methylamino)methyl)phenyl)boronic acid” is used in Suzuki–Miyaura coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst .Physical And Chemical Properties Analysis
“(2-((Methylamino)methyl)phenyl)boronic acid” has a density of 1.1±0.1 g/cm3, a boiling point of 328.3±44.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has a molar refractivity of 46.2±0.4 cm3, a polar surface area of 52 Å2, and a molar volume of 147.5±5.0 cm3 .Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura-Kreuzkupplung
(2-((Methylamino)methyl)phenyl)boronsäure: ist ein zentrales Reagenz in der Suzuki–Miyaura (SM)-Kreuzkupplungsreaktion, die eine grundlegende Methode zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen in der organischen Chemie ist . Diese Reaktion wird für ihre milden Bedingungen und die Toleranz gegenüber verschiedenen funktionellen Gruppen geschätzt, was sie für die Synthese komplexer organischer Moleküle geeignet macht.
Katalytische Protodeboronierung
Diese Verbindung kann eine katalytische Protodeboronierung durchlaufen, bei der die Bor-Gruppe aus dem Molekül entfernt wird . Diese Reaktion ist entscheidend für die formale Anti-Markovnikov-Hydromethylierung von Alkenen und erweitert das Toolkit für synthetische Chemiker bei der Herstellung von vielfältigen molekularen Strukturen.
Palladium-katalysierte Reaktionen
Die Boronsäure-Derivate werden in Palladium-katalysierten Reaktionen eingesetzt, wie z. B. intramolekulare Aminierung und direkte Arylierung . Diese Reaktionen sind entscheidend für die Konstruktion komplexer Moleküle mit hoher Präzision und Effizienz.
Molekularerkennung
Im Bereich der molekularen Erkennung spielt This compound eine Rolle bei der Veränderung der elektrostatischen oder lipophilen Eigenschaften von Medikamenten oder fluoreszierenden Stoffen. Dies erhöht ihre Permeation durch Modellmembranen, was für Arzneimittelverabreichungssysteme von Bedeutung ist .
Bausteine der organischen Synthese
Als Baustein in der organischen Synthese ist diese Verbindung an verschiedenen Transformationen beteiligt, darunter Oxidationen, Aminierungen, Halogenierungen und C-C-Bindungsbildungen. Diese Transformationen sind grundlegend für die Synthese von Pharmazeutika und anderen organischen Verbindungen .
Umweltfreundlichkeit
Die Verwendung von This compound in der Forschung steht im Einklang mit den Prinzipien der grünen Chemie. Ihre Stabilität und ihr relativ harmloses Umweltprofil machen sie zu einer attraktiven Wahl für nachhaltige chemische Praktiken .
Wirkmechanismus
Target of Action
The primary target of (2-((Methylamino)methyl)phenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound participates in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound, being a nucleophilic organoboron reagent, is transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the SM cross-coupling reaction, which is a key biochemical pathway in the formation of carbon–carbon bonds . This reaction is known for its mild and functional group tolerant conditions, making it a versatile tool in organic synthesis .
Pharmacokinetics
It’s known that boronic acids and their esters, including this compound, are only marginally stable in water . The rate of hydrolysis of these compounds is influenced by the pH and can be considerably accelerated at physiological pH . Therefore, these factors must be considered when using these compounds for pharmacological purposes .
Result of Action
The result of the compound’s action in the SM cross-coupling reaction is the formation of new carbon–carbon bonds . This is a crucial step in the synthesis of various organic compounds .
Action Environment
The action of (2-((Methylamino)methyl)phenyl)boronic acid is influenced by environmental factors such as the pH of the environment . As mentioned earlier, the rate of hydrolysis of the compound can be considerably accelerated at physiological pH . Therefore, the pH of the environment is a key factor that influences the compound’s action, efficacy, and stability .
Safety and Hazards
Eigenschaften
IUPAC Name |
[2-(methylaminomethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO2/c1-10-6-7-4-2-3-5-8(7)9(11)12/h2-5,10-12H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIXFCWSLWIWBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CNC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90538185 | |
| Record name | {2-[(Methylamino)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90538185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
365245-83-6 | |
| Record name | {2-[(Methylamino)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90538185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(3,4-Dichlorophenyl)methoxy]aniline](/img/structure/B1314381.png)










![Ethyl thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1314407.png)

